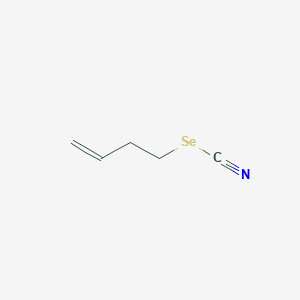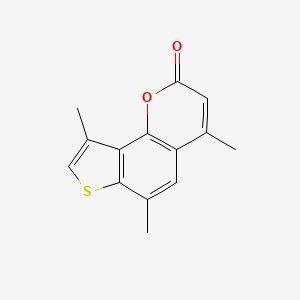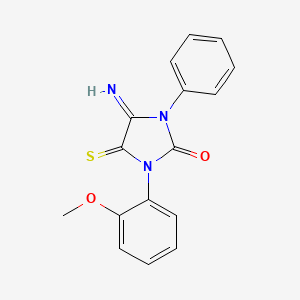
1-Naphthalenecarbothioamide, N,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbothioamide, N,2-dimethyl- is an organic compound with the molecular formula C13H13NS. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a naphthalene ring system substituted with a carbothioamide group and two methyl groups.
Preparation Methods
The synthesis of 1-Naphthalenecarbothioamide, N,2-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with methylamine to yield the desired product. Industrial production methods may involve similar reaction pathways but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Naphthalenecarbothioamide, N,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarbothioamide, N,2-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthalenecarbothioamide, N,2-dimethyl- can be compared with other similar compounds, such as:
1-Naphthalenecarbothioamide: Lacks the methyl groups, which may affect its chemical reactivity and biological activity.
Naphthalene-1-carbothioamide: Similar structure but different substitution pattern, leading to variations in properties and applications.
Naphthalene derivatives: A broad class of compounds with diverse chemical and biological properties, including naphthalene-1-sulfonic acid and naphthalene-1-carboxylic acid.
The uniqueness of 1-Naphthalenecarbothioamide, N,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
CAS No. |
489470-26-0 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N,2-dimethylnaphthalene-1-carbothioamide |
InChI |
InChI=1S/C13H13NS/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChI Key |
RRDPTGNZXAQKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)

![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)



![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)

![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)


